Aminoethyne-1-thiol
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Overview
Description
Aminoethyne-1-thiol is an organosulfur compound characterized by the presence of both an amine group (-NH2) and a thiol group (-SH) attached to an ethyne backbone. This unique combination of functional groups imparts distinct chemical properties and reactivities to the molecule, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoethyne-1-thiol can be synthesized through several methods, including:
Nucleophilic Substitution: The reaction of an ethyne derivative with a thiol-containing nucleophile under basic conditions can yield this compound.
Reduction of Disulfides: Disulfides can be reduced to thiols using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst like palladium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce disulfides to thiols.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Aminoethyne-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form amines or other reduced sulfur species using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Aminoethyne-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of redox biology and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a radioprotective agent and in the treatment of cystinosis.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of aminoethyne-1-thiol involves its ability to interact with various molecular targets and pathways:
Redox Reactions: The thiol group can participate in redox reactions, acting as a reducing agent and protecting cells from oxidative stress.
Enzyme Inhibition: The compound can inhibit enzymes by forming disulfide bonds with cysteine residues in the active site.
Radioprotection: This compound can protect cells from radiation-induced damage by scavenging free radicals and stabilizing DNA.
Comparison with Similar Compounds
Aminoethyne-1-thiol can be compared with other similar compounds, such as:
Cysteine: An amino acid containing a thiol group, cysteine is involved in protein synthesis and redox biology.
Glutathione: A tripeptide containing a thiol group, glutathione plays a crucial role in cellular antioxidant defense.
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable tool in the study of redox biology, enzyme inhibition, and radioprotection.
Properties
CAS No. |
92681-08-8 |
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Molecular Formula |
C2H3NS |
Molecular Weight |
73.12 g/mol |
IUPAC Name |
2-aminoethynethiol |
InChI |
InChI=1S/C2H3NS/c3-1-2-4/h4H,3H2 |
InChI Key |
IQGWYNNCWWNROW-UHFFFAOYSA-N |
Canonical SMILES |
C(#CS)N |
Origin of Product |
United States |
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